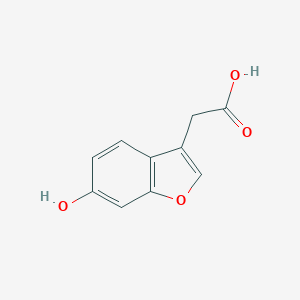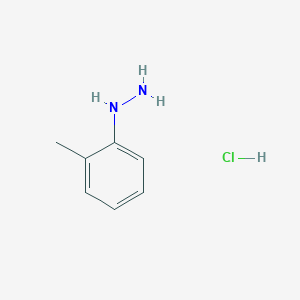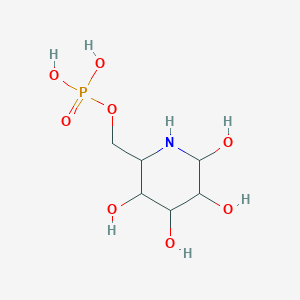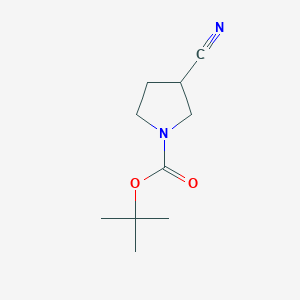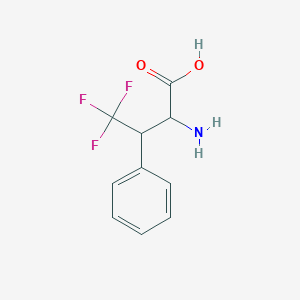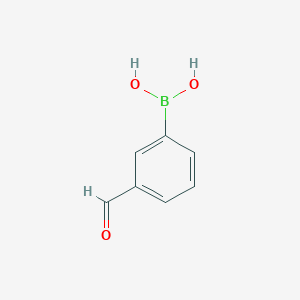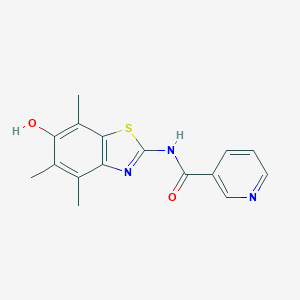
3-Pyridinecarboxamide,n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- is a compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyridinecarboxamide and benzothiazole, which are known to possess various biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. The compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant genes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- have been studied extensively. The compound has been shown to possess antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of various diseases. It has also been shown to have antibacterial effects, which make it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. The compound has been shown to possess antioxidant, anti-inflammatory, and antibacterial properties, which make it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-. One of the future directions is the development of new drugs based on this compound for the treatment of various diseases. Another future direction is the study of the compound's mechanism of action in more detail to better understand its biological effects. Additionally, the compound's potential as an antibacterial agent should be further explored. Finally, the development of new methods for synthesizing this compound should be investigated to improve its yield and purity.
Conclusion
In conclusion, 3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- is a compound that has potential applications in various fields due to its antioxidant, anti-inflammatory, and antibacterial properties. The compound's mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in the body. The compound's potential as a therapeutic agent for the treatment of various diseases should be further explored, and new methods for synthesizing this compound should be investigated to improve its yield and purity.
Métodos De Síntesis
The synthesis of 3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- can be achieved through several methods. One of the most common methods is the reaction of 2-aminobenzothiazole and 3-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure 3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-.
Aplicaciones Científicas De Investigación
3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- has been studied extensively for its potential applications in various fields. The compound has been found to possess antioxidant, anti-inflammatory, and antibacterial properties. It has also been shown to have potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
120164-63-8 |
|---|---|
Nombre del producto |
3-Pyridinecarboxamide,n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- |
Fórmula molecular |
C16H15N3O2S |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
N-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H15N3O2S/c1-8-9(2)13(20)10(3)14-12(8)18-16(22-14)19-15(21)11-5-4-6-17-7-11/h4-7,20H,1-3H3,(H,18,19,21) |
Clave InChI |
OOAJMDZREMTNOP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3=CN=CC=C3)C)O)C |
SMILES canónico |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3=CN=CC=C3)C)O)C |
Sinónimos |
3-Pyridinecarboxamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




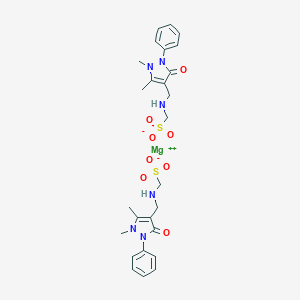
![4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl](/img/structure/B51436.png)
![Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI)](/img/structure/B51437.png)
